- A process for the preparation of venlafaxine, India, , ,

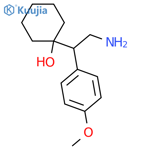

Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)

![1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl structure](https://pt.kuujia.com/scimg/cas/93413-77-5x500.png)

93413-77-5 structure

Nome do Produto:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol

- D,L-N,N-Didesmethyl Venlafaxine

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride

- 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

- 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine

- Dinorvenlafaxine

- N,N-Didesmethylvenlafaxine

- 3235EO37UJ

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-

- 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride

- Didesmethyl Venlafaxine, N,N-

- 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol

- N,N-Didesvenlafaxine

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]

- (Discontinued) see M745032

- AKOS015994493

- 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol

- 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)

- 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)

- Venlafaxine hydrochloride impurity C

- 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol

- Venlafaxine-N,N-didesmethyl

- 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol

- NS00000348

- N,N-Didesmethylvenlafaxine, (+/-)-

- SCHEMBL637250

- MFCD07367622

- CS-0357626

- N,N-Didesmethyl Venlafaxine

- DTXSID50891440

- BDBM50010888

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol

- Venlafaxine hydrochloride impurity C [EP]

- 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)

- A11704

- 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol

- 1246817-14-0

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride

- CHEMBL98158

- 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]

- 93413-77-5

- CHEBI:83446

- DISCONTINUED. Please see A611968

- 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)

- 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride

- Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-

- 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol

- Q27156830

- UNII-3235EO37UJ

- VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]

- rac cis-Moxifloxacin-d4 Acyl Sulfate

- SS-3413

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]

- Venlafaxine EP Impurity C

- 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride

- 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

-

- MDL: MFCD06658143

- Inchi: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3

- Chave InChI: SUQHIQRIIBKNOR-UHFFFAOYSA-N

- SMILES: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1

Propriedades Computadas

- Massa Exacta: 249.17300

- Massa monoisotópica: 249.172878976g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 4

- Complexidade: 243

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 55.5Ų

- XLogP3: 2.5

Propriedades Experimentais

- Cor/Forma: Yellowish oily

- Ponto de ebulição: 394.6°Cat760mmHg

- Ponto de Flash: 192.5°C

- PSA: 55.48000

- LogP: 3.13300

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-3413-20MG |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 20mg |

£76.00 | 2023-04-20 | |

| Axon Medchem | 1726-25 mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 25mg |

€225.00 | 2023-07-10 | |

| Alichem | A019118609-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |

93413-77-5 | 95% | 100g |

$400.00 | 2023-08-31 | |

| Axon Medchem | 1726-5mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 5mg |

€75.00 | 2025-03-06 | |

| A2B Chem LLC | AI66054-25g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 25g |

$816.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D583276-25g |

1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride |

93413-77-5 | 98% | 25g |

$198 | 2025-02-25 | |

| Key Organics Ltd | SS-3413-0.5G |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428296-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol |

93413-77-5 | 95+% | 100g |

¥2250.00 | 2024-04-24 | |

| A2B Chem LLC | AI66054-5mg |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 100% | 5mg |

$138.00 | 2024-07-18 | |

| A2B Chem LLC | AI66054-5g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 5g |

$312.00 | 2024-04-19 |

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ; 8 h, 1.2 MPa, 45 °C

Referência

- Preparation of venlafaxine hydrochloride intermediate, China, , ,

Método de produção 3

Condições de reacção

1.1 Catalysts: Aluminum chloride , Potassium borohydride Solvents: Tetrahydrofuran ; rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

Referência

- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Método de produção 4

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0.5 h, rt

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

Referência

- An improved process for the preparation of venlafaxine, India, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol , Water

Referência

- Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ; 20 - 40 bar, rt

Referência

- Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, IP.com Journal, 2002, 2(8),

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrochloric acid , Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

Referência

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt, China, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C

Referência

- Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol , Water ; 45 min, -15 - 70 °C

Referência

- Method for preparing amine from nitrile reduction, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt → -10 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

Referência

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate, China, , ,

Método de produção 11

Condições de reacção

1.1 Catalysts: Nickel dichloride , Potassium borohydride Solvents: Ethanol , Water ; 2 h, -15 - 70 °C

Referência

- Process for preparation of amines by reduction of nitriles, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrogen , Potassium borohydride Catalysts: Nickel Solvents: Ethanol ; 5 h, 1 MPa, 20 - 30 °C

Referência

- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate, China, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Methanol ; 2 MPa

1.2 Reagents: Acetic acid ; pH 1

1.2 Reagents: Acetic acid ; pH 1

Referência

- Preparation of venlafaxine by using fixed bed hydrogenation equipment, China, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide , Sodium borohydride Solvents: Dichloromethane , Water ; 2 h, rt

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

Referência

- Synthesis of venlafaxine hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374

Método de produção 15

Condições de reacção

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 6 h, 3.5 bar, rt

Referência

- Process for preparation of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

Referência

- Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

Referência

- A process for preparation of phenethylamine derivative, India, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt; reflux; reflux → rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referência

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Ammonia Solvents: tert-Butanol , Water ; rt → 10 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

Referência

- Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent, World Intellectual Property Organization, , ,

Método de produção 20

Condições de reacção

1.1 Reagents: Vitride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 8 h, rt

Referência

- Synthesis of Venlafaxine Hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Methanesulfonic acid

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Literatura Relacionada

-

Hanumantharayappa Bharathkumar,Chakrabhavi Dhananjaya Mohan,Shobith Rangappa,Taehee Kang,H. K. Keerthy,Julian E. Fuchs,Nam Hoon Kwon,Andreas Bender,Sunghoon Kim,Basappa,Kanchugarakoppal S. Rangappa Org. Biomol. Chem. 2015 13 9381

-

Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412

93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl) Produtos relacionados

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-44-6(S-Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 2228290-11-5(2-cyclopropyl-4-(2-methyloxiran-2-yl)-1,3-thiazole)

- 131149-15-0(6S-(6a,7b,7aa)-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo3,2-cpyran-2(6H)-one)

- 2379322-34-4(1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene)

- 884494-78-4(6-Chloro-3-fluoro-2-methylpyridine)

- 119967-49-6(2-(pyridin-3-yloxy)ethan-1-ol)

Fornecedores recomendados

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

江苏科伦多食品配料有限公司

Membro Ouro

CN Fornecedor

Reagente